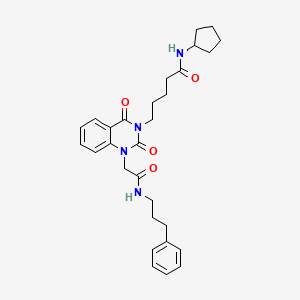

N-cyclopentyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopentyl-5-[2,4-dioxo-1-[2-oxo-2-(3-phenylpropylamino)ethyl]quinazolin-3-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O4/c34-26(31-23-14-4-5-15-23)18-8-9-20-32-28(36)24-16-6-7-17-25(24)33(29(32)37)21-27(35)30-19-10-13-22-11-2-1-3-12-22/h1-3,6-7,11-12,16-17,23H,4-5,8-10,13-15,18-21H2,(H,30,35)(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJSXDPERTXGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a complex compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on various cellular systems, and therapeutic implications.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C27H38N4O4

- Molecular Weight : 462.62 g/mol

The structure consists of a quinazoline core with cyclopentyl and phenylpropyl substituents, contributing to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Protein Kinases : The compound has been shown to inhibit polo-like kinase 1 (Plk1), a critical regulator in cell division and cancer progression. By targeting Plk1, it may induce apoptosis in cancer cells while sparing normal cells .

- Cytotoxic Effects : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various human cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Activity : Preliminary investigations indicate that similar compounds in its class have shown antibacterial properties against pathogens like Staphylococcus aureus .

Biological Activity Data

The biological activity of this compound can be summarized as follows:

Case Studies

- Anticancer Efficacy : In a study involving 12 human cancer cell lines, N-cyclopentyl derivatives exhibited varying degrees of cytotoxicity, with some compounds demonstrating efficacy comparable to established chemotherapeutics like cisplatin. This highlights the potential for developing new cancer therapies based on this scaffold .

- Mechanistic Insights : A detailed investigation into the compound's mode of action revealed that it induces apoptosis through mitochondrial pathways, suggesting that it could be a valuable candidate for further development in oncology .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Anticancer Activity

Research indicates that compounds with similar structural motifs can exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A related compound demonstrated efficacy against various human tumor cell lines, suggesting that N-cyclopentyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide may also possess similar properties.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of key enzymes involved in inflammatory processes and cancer progression. For example, molecular docking studies suggest that it could inhibit 5-lipoxygenase, an enzyme implicated in inflammatory diseases. This makes it a candidate for developing anti-inflammatory drugs.

Antimicrobial Properties

Compounds with similar structures have shown antimicrobial activity against various pathogens. The unique functional groups present in this compound may enhance its effectiveness against bacterial infections.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

- Formation of the Quinazoline Core : The synthesis begins with the construction of the quinazoline backbone through cyclization reactions.

- Introduction of Functional Groups : Various functional groups are introduced to enhance biological activity and solubility.

- Final Coupling Reactions : The final product is obtained through coupling reactions that link the cyclopentyl group and other substituents to the quinazoline core.

Case Studies

Several studies highlight the potential applications of compounds structurally related to this compound:

Case Study 1: Anticancer Activity

A study published in Molecular Cancer Therapeutics demonstrated that a quinazoline derivative inhibited tumor growth in xenograft models by targeting specific pathways involved in cell proliferation and survival.

Case Study 2: Anti-inflammatory Effects

Research published in Journal of Medicinal Chemistry indicated that certain quinazoline derivatives effectively inhibited the activity of 5-lipoxygenase and showed promise as anti-inflammatory agents.

Case Study 3: Antimicrobial Activity

A study conducted on structurally similar compounds found significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, suggesting that N-cyclopentyl derivatives could also be effective against bacterial infections.

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying this compound?

Answer:

Synthesis typically involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. A Design of Experiments (DoE) approach is critical for optimizing reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) to maximize yield and purity . Post-synthesis, purification via column chromatography or recrystallization should be validated using HPLC or LC-MS to confirm ≥95% purity. Stability during purification must be monitored under varying pH and temperature conditions .

Basic: How can structural elucidation be performed for this compound?

Answer:

Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, 2D-COSY) to confirm backbone connectivity and substituent positions.

- X-ray crystallography for absolute stereochemistry, if crystalline.

- High-resolution mass spectrometry (HRMS) to verify molecular formula.

Cross-referencing with computational models (e.g., density functional theory for NMR chemical shift prediction) enhances accuracy .

Advanced: What computational strategies are effective for modeling its reaction mechanisms?

Answer:

Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can map reaction pathways, such as the formation of the quinazolin-3(4H)-one core. Transition state analysis using Gaussian or ORCA software identifies rate-limiting steps. Pairing this with molecular dynamics simulations (e.g., in GROMACS) reveals solvent effects and steric interactions .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Contradictions may arise from assay variability (e.g., cell line differences or solvent effects). Standardize protocols using:

- Dose-response curves across multiple models (e.g., primary vs. immortalized cells).

- Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

Statistical meta-analysis (e.g., ANOVA with post-hoc tests) identifies outliers and validates reproducibility .

Advanced: What experimental designs optimize its stability under physiological conditions?

Answer:

Use accelerated stability testing (ICH Q1A guidelines):

- Forced degradation studies under heat, light, and humidity to identify degradation products (LC-MS/MS).

- pH-rate profiling to assess hydrolysis susceptibility.

Statistical modeling (e.g., Arrhenius plots) predicts shelf-life, while DoE optimizes formulation buffers .

Advanced: How can AI enhance the study of its pharmacokinetic properties?

Answer:

Machine learning models (e.g., random forests or neural networks) trained on ADME datasets predict absorption and metabolism. Integrate these with COMSOL Multiphysics simulations to model tissue penetration and clearance. AI-driven parameter optimization reduces experimental iterations by 40–60% .

Advanced: What strategies validate its target engagement in complex biological systems?

Answer:

Employ chemical proteomics :

- Photoaffinity labeling with a bifunctional probe (e.g., diazirine-modified analog) to capture binding partners.

- Pull-down assays coupled with SILAC-MS for quantitative identification.

Cross-validate with CRISPR/Cas9 knockout models to confirm target specificity .

Advanced: How to address discrepancies in computational vs. experimental binding affinity data?

Answer:

Reconcile differences by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.